molecular formula C21H32O2 B11956550 Methyl abieta-7,13-dien-18-oate

Methyl abieta-7,13-dien-18-oate

Cat. No.: B11956550
M. Wt: 316.5 g/mol
InChI Key: OVXRPXGVKBHGQO-UHFFFAOYSA-N
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Description

Methyl abieta-7,13-dien-18-oate is an organic compound with the molecular formula C21H32O2 and a molecular weight of 316.4776 g/mol . It is a methyl ester derivative of abietic acid, a naturally occurring resin acid found in rosin. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl abieta-7,13-dien-18-oate can be synthesized through the esterification of abietic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale esterification of wood rosin with methanol. The process is optimized to achieve high yields and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl abieta-7,13-dien-18-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

Methyl abieta-7,13-dien-18-oate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl abieta-7,13-dien-18-oate involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl abieta-7,13-dien-18-oate can be compared with other similar compounds, such as:

This compound is unique due to its specific ester structure, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl abieta-7,13-dien-18-oate is a terpenoid compound derived from abietic acid, primarily found in pine resin. Its unique structure, characterized by a bicyclic framework, contributes to its notable biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H32O2C_{21}H_{32}O_2 and a molecular weight of approximately 316.48 g/mol. Its structure features a complex arrangement typical of terpenoids, which is crucial for its biological interactions and activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of abietic acid, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound may modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Antioxidant Activity

This compound also exhibits antioxidant properties. Studies have reported that it can scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is attributed to its ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound's biological activity, it can be compared with related compounds derived from abietic acid:

Compound NameStructure CharacteristicsBiological Activity
Abietic Acid Parent compound; contains a carboxylic acid groupAntitumor, anti-inflammatory
Methyl 11,12-dihydroxyabietate Hydroxylated derivative; antioxidant propertiesStrong antioxidant
Dihydroabietic Acid Reduced form of abietic acid; less reactiveAntimicrobial
Methyl Abieta-8(14),11(12)-diene Different double bond positioningPotentially different biological activities

This compound stands out due to its specific structural features that enhance its biological activities compared to these similar compounds .

The biological effects of this compound are mediated through its interaction with various molecular targets. It is believed to bind to enzymes and receptors involved in inflammatory responses and microbial defense mechanisms. This interaction can lead to modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted by González et al. (2009) evaluated the antimicrobial activity of various derivatives of abietic acid against herpes simplex virus type 1 (HSV-1). This compound showed significant antiviral activity with an IC50 value below 100 mg/mL .
  • Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a reduction in joint swelling and pain scores in treated animals compared to controls .
  • Antioxidant Studies : Research highlighted by Smolecule (2024) demonstrated that this compound effectively reduced oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide.

Properties

IUPAC Name

methyl 1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h8,13-14,17-18H,6-7,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXRPXGVKBHGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859243
Record name Methyl abieta-7,13-dien-18-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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